molecular formula C16H17N3O3 B268760 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Katalognummer B268760
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: MHRKJEQASFGNKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-219 belongs to the class of MDM2-p53 inhibitors, which specifically target the interaction between the MDM2 protein and the tumor suppressor protein p53. This interaction is essential for the degradation of p53, which is a key regulator of cell cycle arrest and apoptosis. Inhibition of this interaction by MI-219 can lead to the activation of p53 and subsequent cell death in cancer cells.

Wirkmechanismus

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide specifically targets the interaction between MDM2 and p53, which is essential for the degradation of p53. By inhibiting this interaction, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can lead to the activation of p53 and subsequent cell death in cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells through other mechanisms, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on the MDM2-p53 pathway, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for the MDM2-p53 pathway, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a combination therapy. However, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide also has several limitations, including its poor solubility in aqueous solutions, its susceptibility to degradation in biological fluids, and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and its potential therapeutic applications. One direction is the development of more potent and selective MDM2-p53 inhibitors that can overcome the limitations of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors. Finally, the clinical development of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors as cancer therapeutics is an important future direction, which will require further preclinical and clinical studies to evaluate their safety and efficacy.

Synthesemethoden

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-aminophenyl isonicotinate with 2-methoxyethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to remove the protecting group and obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can effectively inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Eigenschaften

Produktname

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

N-[4-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-15(20)12-2-4-14(5-3-12)19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

MHRKJEQASFGNKC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.